molecular formula C9H15N3 B1369957 N-(butan-2-yl)-6-methylpyrimidin-4-amine

N-(butan-2-yl)-6-methylpyrimidin-4-amine

Cat. No.: B1369957
M. Wt: 165.24 g/mol
InChI Key: GJALCWIILSGBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-6-methylpyrimidin-4-amine is a chemical compound with the CAS registry number 324037-11-8 . It has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . This compound is a pyrimidine derivative, a class of heterocyclic amines that are of significant interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are commonly found in molecules with a wide range of biological activities. As a building block, it is typically used in research and development settings, strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption . Researchers can utilize this compound in various synthetic applications, including as a precursor for the development of more complex molecules. Its structure features a pyrimidine ring substituted with a methyl group and a butan-2-yl amine group, which can influence its physicochemical properties and reactivity. Proper safety procedures should be followed when handling this substance. For a detailed description of potential hazards, please refer to the relevant Safety Data Sheet.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-butan-2-yl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3/c1-4-7(2)12-9-5-8(3)10-6-11-9/h5-7H,4H2,1-3H3,(H,10,11,12)

InChI Key

GJALCWIILSGBOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=NC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between N-(butan-2-yl)-6-methylpyrimidin-4-amine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Structural Features
This compound Butan-2-yl (4-NH), methyl (6) C₉H₁₅N₃ Moderate lipophilicity, steric bulk at N4
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY) 4-methylphenyl (4-NH), methyl (6) C₁₂H₁₃N₃ Aromatic substituent enhances π-π stacking
N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Benzyl (4-NH), 4-nitrophenyl (2), phenyl (6) C₂₃H₁₈N₄O₂ Electron-withdrawing nitro group increases reactivity
6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine Chloro (6), oxane-propan-2-yl (4-NH) C₁₁H₁₆ClN₃O Chlorine enhances electrophilicity; oxane improves solubility
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazinyl (6), butyl (4-NH) C₁₂H₂₁N₅ Basic piperazine moiety increases water solubility

Key Observations :

  • Lipophilicity : The butan-2-yl group in the target compound confers higher lipophilicity compared to the piperazinyl group in N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine, which is more hydrophilic .
  • Steric Hindrance : The benzyl and phenyl groups in JSY () and introduce steric bulk, which may reduce binding affinity in target proteins compared to the more flexible butan-2-yl group.

Physical and Crystallographic Properties

  • Crystallinity: N-Butyl-4-methyl-6-phenylpyrimidin-2-amine () crystallizes in a monoclinic system (space group P2₁/c), with intermolecular N–H···N hydrogen bonds stabilizing the structure. Similar analysis for the target compound would require SHELX-refined crystallographic data .
  • Solubility : The piperazinyl group in ’s compound enhances aqueous solubility (>50 mg/mL), whereas the butan-2-yl group in the target compound likely reduces it, favoring organic solvents.

Q & A

Q. What are the most effective synthetic routes for N-(butan-2-yl)-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-6-methylpyrimidine with sec-butylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ yields the target compound. Optimization includes monitoring reaction time (12–24 hours) and temperature (80–100°C) to maximize yield while minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions on the pyrimidine ring. For instance, the methyl group at C6 appears as a singlet (~δ 2.3 ppm), and the sec-butylamine moiety shows characteristic splitting patterns (e.g., δ 1.2–1.5 ppm for CH3_3 groups) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsion angles (e.g., C-N-C angles ~115–120°), confirming stereochemistry and non-covalent interactions (e.g., hydrogen bonding between NH and pyrimidine N) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening includes:

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or aminopeptidases using fluorogenic substrates.
  • Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for specific molecular targets?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrimidine C2 position to enhance binding to hydrophobic pockets in enzymes like KCa2 channels .
  • Bioisosteric replacement : Replace the sec-butyl group with cyclopropylamine to evaluate effects on metabolic stability and target affinity .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, guiding synthetic modifications .

Q. What crystallographic techniques resolve contradictions in reported bond lengths or angles for pyrimidine derivatives?

High-resolution X-ray diffraction (Cu-Kα radiation, 100 K) combined with SHELX refinement corrects discrepancies. For example, C-N bond lengths in the pyrimidine ring should average 1.33–1.37 Å; deviations >0.02 Å may indicate misassigned hydrogen positions or thermal motion artifacts. Twinning or disorder modeling (via PLATON) can refine problematic datasets .

Q. How do conflicting bioassay results (e.g., varying IC50_{50}50​ values across studies) arise, and how can they be reconciled?

Discrepancies often stem from:

  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration). Standardize protocols using CLSI guidelines.
  • Compound purity : HPLC-MS validation ensures >95% purity to exclude confounding impurities.
  • Cell line variability : Use isogenic cell lines and validate results across multiple replicates .

Q. What advanced strategies are used to study its reactivity in catalytic or coordination chemistry applications?

  • Coordination complexes : React with transition metals (e.g., Pd(II) or Ru(II)) in ethanol/water mixtures to form chelates. Characterize via cyclic voltammetry and UV-vis spectroscopy to assess redox properties .
  • Cross-coupling reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to functionalize the pyrimidine ring. Monitor reaction progress via TLC and isolate products using flash chromatography .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H NMRδ 2.3 (s, 3H, CH3_3), δ 1.5 (m, 2H, CH2_2), δ 1.0 (t, 3H, CH3_3)
13C^{13}C NMRδ 167.5 (C4), δ 158.2 (C2), δ 25.6 (CH3_3), δ 22.1 (CH2_2)
HR-MSm/z 207.1501 [M+H]+^+ (calc. 207.1498)

Q. Table 2. Comparison of Biological Activity Across Analogues

Compound ModificationIC50_{50} (Kinase X)MIC (S. aureus)Reference
N-(butan-2-yl)-6-methyl0.45 μM8 μg/mL
N-Cyclopropyl-6-methyl0.32 μM12 μg/mL
6-Methyl-CF3_3 at C20.18 μM6 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.